molecular formula C10H16N2 B8721950 N-Pentylpyridin-2-amine CAS No. 24255-26-3

N-Pentylpyridin-2-amine

Cat. No. B8721950
M. Wt: 164.25 g/mol
InChI Key: QMMWTDUYMPKMMS-UHFFFAOYSA-N
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Patent
US07208481B2

Procedure details

Acetic acid was added dropwise to 100 ml of a methanol solution containing 2-aminopyridine (3.0 g, 31.9 mmol), valeraldehyde (4.4 ml, 41.7 mmol) and a crystal of Neutral Red until the solution becomes red. After 15 min, a solution of 4.9 g sodium cyanoborohydride in 20 ml MeOH was added and the mixture was stirred at room temperature overnight. Another portion of sodium cyanoborohydride (0.5 g) was added and the mixture was stirred for a further 2 h. Water was added to the reaction mixture which was then extracted with dichloromethane. The organic phase was dried, concentrated and the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH 95/5) to give 4.9 g (95%) of 2-(n-pentylamino)pyridine. A mixture of 2-(n-pentylamino)pyridine (3.39 g, 20.2 mmol), triethylorthoformate (4.0 ml, 24.0 mmol) and diethyl phosphite (13.0 ml, 101 mmol) was heated to 150° C. for 17 h in a flask equipped with a condenser. Heating was discontinued and the reaction mixture was concentrated at reduced pressure. The residue was submitted to several purifications by column chromatography (silica gel, CHCl3/AcOEt 9/1, CH2Cl2/MeOH 95/5 and CH2Cl2/AcOEt/MeOH 7/2/1) and the purified fractions gave 1.5 g (17%) of an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Neutral Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=CC=CN=1.C(=O)CCCC.[CH3:14][C:15]1C(N)=C[C:29]2[C:17](=N[C:19]3[CH:24]=[CH:23][C:22]([N:25](C)C)=C[C:20]=3[N:28]=2)[CH:16]=1.Cl.C([BH3-])#N.[Na+]>CO.O.C(O)(=O)C>[CH2:29]([NH:28][C:20]1[CH:19]=[CH:24][CH:23]=[CH:22][N:25]=1)[CH2:17][CH2:16][CH2:15][CH3:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CCCC)=O
Step Two
Name
Neutral Red
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.Cl
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, CH2Cl2/MeOH 95/5)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCC)NC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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